
(1R)-1-(5-bromo-3-pyridyl)-2,2,2-trifluoro-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(5-bromo-3-pyridyl)-2,2,2-trifluoro-ethanol is a chiral compound featuring a brominated pyridine ring and a trifluoromethyl group attached to an ethanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bromination of Pyridine: The synthesis begins with the bromination of 3-pyridyl compounds. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN).
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1R)-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with chiral acids.
Industrial Production Methods
Industrial production often employs continuous flow chemistry to enhance the efficiency and yield of the synthesis. This method allows for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), converting the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines, thiols, or alkoxides replace the bromine.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: LiAlH₄, NaBH₄, H₂
Substitution: NaOH, NH₃, RSH
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Amines, ethers, thiols
Aplicaciones Científicas De Investigación
Chemistry
In synthetic chemistry, (1R)-1-(5-bromo-3-pyridyl)-2,2,2-trifluoro-ethanol is used as an intermediate for the synthesis of more complex molecules
Biology
The compound is studied for its potential biological activities. The presence of the trifluoromethyl group often enhances the metabolic stability and bioavailability of molecules, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The trifluoromethyl group can improve the pharmacokinetic properties of drugs, while the brominated pyridine ring can
Propiedades
Fórmula molecular |
C7H5BrF3NO |
|---|---|
Peso molecular |
256.02 g/mol |
Nombre IUPAC |
(1R)-1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C7H5BrF3NO/c8-5-1-4(2-12-3-5)6(13)7(9,10)11/h1-3,6,13H/t6-/m1/s1 |
Clave InChI |
UOIHFOKNQVWFRH-ZCFIWIBFSA-N |
SMILES isomérico |
C1=C(C=NC=C1Br)[C@H](C(F)(F)F)O |
SMILES canónico |
C1=C(C=NC=C1Br)C(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


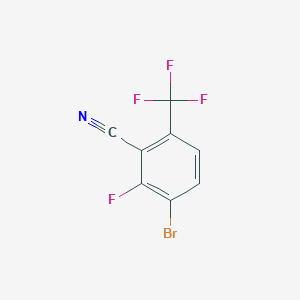
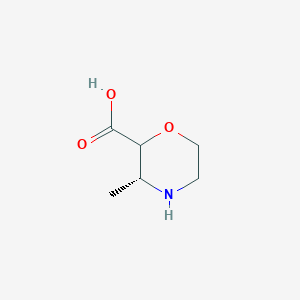

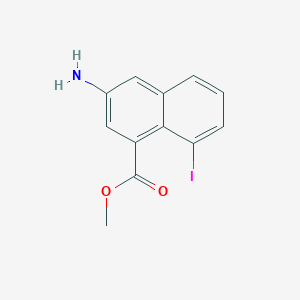
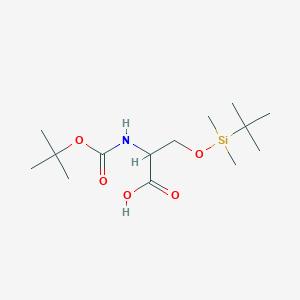


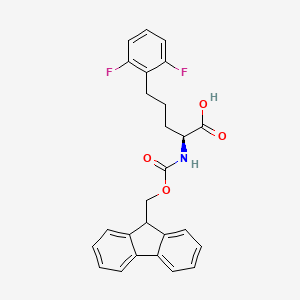
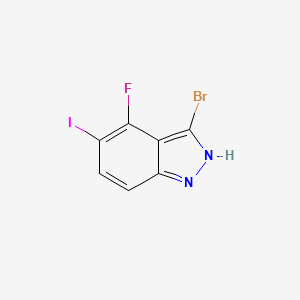
![N'-[(2-chlorophenyl)sulfonyl]pyridine-2-carboximidohydrazide](/img/structure/B12841834.png)

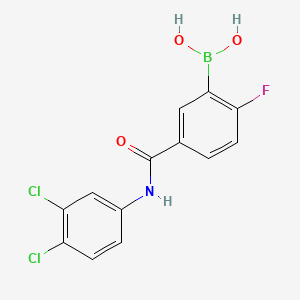
![{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine hydrochloride](/img/structure/B12841869.png)
![3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12841882.png)
